An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-3-(difluoromethyl)pyridine
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-3-(difluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-3-(difluoromethyl)pyridine, a fluorinated pyridine derivative of increasing interest in medicinal and agricultural chemistry. This document moves beyond a simple recitation of data, offering insights into the practical implications of its properties and the experimental considerations for its use.
Molecular Identity and Core Properties
2-Bromo-3-(difluoromethyl)pyridine is a halogenated pyridine featuring a bromine atom at the 2-position and a difluoromethyl group at the 3-position. This unique substitution pattern imparts specific electronic and steric characteristics that are crucial for its application as a versatile building block in organic synthesis.
Table 1: Core Physical and Chemical Properties of 2-Bromo-3-(difluoromethyl)pyridine
| Property | Value | Source(s) |
| CAS Number | 1211515-00-2 | [1][2][3] |
| Molecular Formula | C₆H₄BrF₂N | [2][3] |
| Molecular Weight | 208.01 g/mol | [2][3] |
| Physical Form | Liquid at room temperature | |
| Density | 1.704 g/cm³ at 25 °C | |
| Refractive Index (n20/D) | 1.522 | |
| Flash Point | 107.5 °C (225.5 °F) | |
| Storage Temperature | 2-8°C | |
| Purity (typical) | 95% | [1][3] |
Spectroscopic and Analytical Characterization
A thorough understanding of a compound's spectral properties is paramount for its unambiguous identification and for monitoring reactions. While a complete set of experimentally verified spectra for 2-Bromo-3-(difluoromethyl)pyridine is not publicly available, we can predict the expected spectral features based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 2-Bromo-3-(difluoromethyl)pyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for full characterization.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the bromine and difluoromethyl groups. A ¹H NMR spectrum is available for the isomeric 2-Bromo-6-(difluoromethyl)pyridine, which can serve as a reference for the expected regions of the signals.[5]
-
¹³C NMR: The ¹³C NMR spectrum will display six distinct signals for the carbon atoms of the pyridine ring and the difluoromethyl group. The carbon attached to the difluoromethyl group will exhibit a characteristic triplet due to coupling with the two fluorine atoms.
-
¹⁹F NMR: The ¹⁹F NMR spectrum is a crucial tool for characterizing fluorinated compounds. For 2-Bromo-3-(difluoromethyl)pyridine, a single signal, likely a doublet due to coupling with the geminal proton, is expected for the two equivalent fluorine atoms of the difluoromethyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and elemental composition. The high-resolution mass spectrum (HRMS) would show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the C-H, C=C, and C-N stretching and bending vibrations of the pyridine ring. The C-F stretching vibrations of the difluoromethyl group are also expected to be prominent.
Solubility and Acidity (pKa)
Solubility Profile
While quantitative solubility data for 2-Bromo-3-(difluoromethyl)pyridine in various solvents is not extensively documented, as a polar aprotic molecule, it is expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Its solubility in protic solvents like methanol and ethanol is likely to be moderate, while its solubility in water is expected to be low.
Protocol for Determining Solubility:
-
Solvent Selection: Choose a range of representative solvents (e.g., water, methanol, toluene, dichloromethane, DMSO).
-
Sample Preparation: Accurately weigh a small amount of 2-Bromo-3-(difluoromethyl)pyridine.
-
Titration: Gradually add the solvent of choice to the sample at a constant temperature, with vigorous stirring, until the solid is completely dissolved.
-
Quantification: The solubility can be expressed in terms of mg/mL or mol/L. For sparingly soluble compounds, techniques like UV-Vis spectroscopy or HPLC can be used for quantification.
pKa Estimation
The pKa of a molecule is a measure of its acidity. For pyridine derivatives, the pKa refers to the acidity of the corresponding pyridinium ion. The electron-withdrawing nature of both the bromine atom and the difluoromethyl group is expected to decrease the basicity of the pyridine nitrogen, resulting in a low pKa value for the conjugate acid. For comparison, the pKa of the unsubstituted pyridinium ion is 5.25, while that of 2-bromopyridine is significantly lower at 0.71.[6] The presence of the additional electron-withdrawing difluoromethyl group would be expected to lower the pKa even further.
Workflow for pKa Determination:
Caption: Workflow for experimental and computational pKa determination.
Reactivity and Synthetic Utility
2-Bromo-3-(difluoromethyl)pyridine is a valuable building block in organic synthesis due to the reactivity of the bromine substituent.
Nucleophilic Aromatic Substitution
The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution, although this is generally less facile than in other heteroaromatic systems. The presence of the electron-withdrawing difluoromethyl group can further activate the ring towards nucleophilic attack.
Metal-Catalyzed Cross-Coupling Reactions
The C-Br bond is a key reactive handle for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents at the 2-position of the pyridine ring, enabling the synthesis of diverse compound libraries for drug discovery and materials science.
Logical Relationship of Synthetic Utility:
Caption: Synthetic utility of 2-Bromo-3-(difluoromethyl)pyridine.
Catalytic Hydrogenation
As a fluorinated, nucleophilic pyridine, 2-Bromo-3-(difluoromethyl)pyridine can undergo catalytic hydrogenation to yield 2-bromo-3-(difluoromethyl)piperidine. This transformation opens up avenues for the synthesis of saturated heterocyclic compounds.
Safety and Handling
Appropriate safety precautions must be taken when handling 2-Bromo-3-(difluoromethyl)pyridine. It is classified as an eye irritant (H319). Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. Work should be conducted in a well-ventilated fume hood.
Conclusion
2-Bromo-3-(difluoromethyl)pyridine is a valuable and versatile building block with a unique combination of physicochemical properties. Its reactivity, particularly at the C-Br bond, makes it a key intermediate for the synthesis of a wide array of functionalized pyridine derivatives. While some experimental data for this specific isomer remains to be fully documented in the public domain, this guide provides a solid foundation for researchers and drug development professionals to understand and effectively utilize this compound in their work. Further experimental investigation into its boiling point, solubility, and a complete spectral analysis would be of significant value to the scientific community.
References
-
ChemUniverse. 2-BROMO-3-(DIFLUOROMETHYL)PYRIDINE [P86604]. [Link]
-
The Royal Society of Chemistry. Electronic Supporting Information for Chemistry Letters. [Link]
-
National Center for Biotechnology Information. 1,1,1,3,3,3-Hexafluoro-2-Propanol-Promoted Friedel–Crafts Reaction: Metal-Free Synthesis of C3-Difluoromethyl Carbinol-Containing Imidazo[1,2-a]pyridines at Room Temperature. [Link]
-
Oakwood Chemical. 2-Bromo-3-(difluoromethyl)pyridine. [Link]
-
Wikipedia. 2-Bromopyridine. [Link]
-
PubChem. 2-Bromopyridine. [Link]
-
MDPI. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. [Link]
-
ChemWhat. 2-broMo-3-(difluoroMethoxy)pyridine CAS#: 947249-27-6. [Link]
-
ChemUniverse. 2-BROMO-3-(DIFLUOROMETHYL)PYRIDINE [P86604]. [Link]
Sources
- 1. 2-Bromo-3,5-difluoropyridine | C5H2BrF2N | CID 2783241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-3-(difluoromethyl)pyridine [oakwoodchemical.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. 2-Bromo-5-(difluoromethyl)pyridine 96 1221272-81-6 [sigmaaldrich.com]
- 5. 2-Bromo-6-(difluoromethyl)pyridine(872365-91-8) 1H NMR spectrum [chemicalbook.com]
- 6. 2-Bromopyridine - Wikipedia [en.wikipedia.org]
